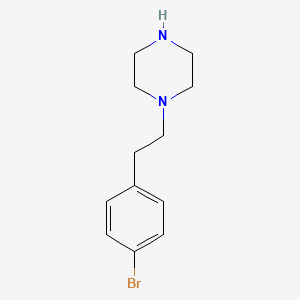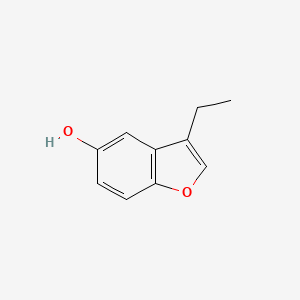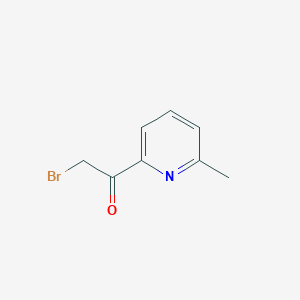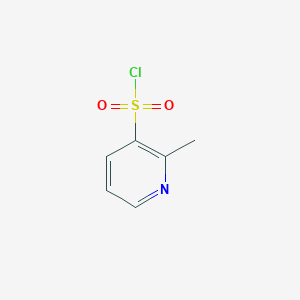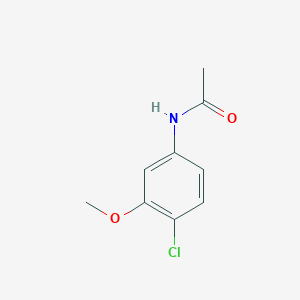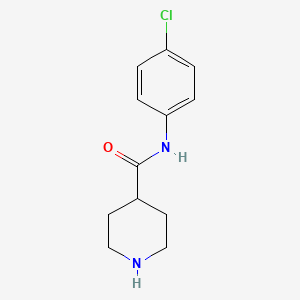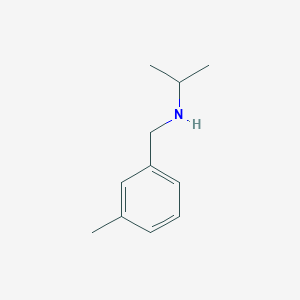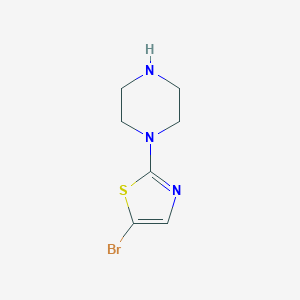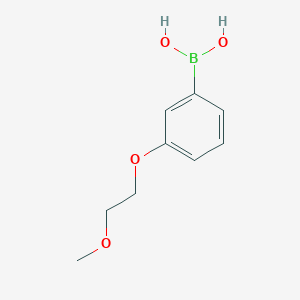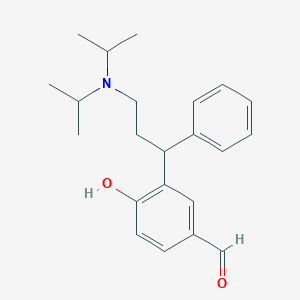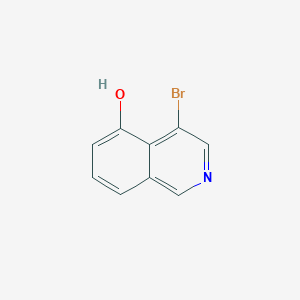
4-Bromoisoquinolin-5-ol
Overview
Description
4-Bromoisoquinolin-5-ol is a chemical compound with the molecular formula C9H6BrNO It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the fourth position and a hydroxyl group at the fifth position of the isoquinoline ring
Mechanism of Action
Mode of Action
It’s known that the compound can be synthesized via a palladium-catalyzed electrocyclic reaction . This suggests that the compound might interact with its targets through a similar mechanism, but further studies are required to confirm this.
Biochemical Pathways
The compound is related to isoquinolines and isoquinolin-1(2h)-ones, which are found in many natural products and synthetic pharmaceuticals . These compounds are known to interact with various biochemical pathways, but the exact pathways affected by 4-Bromoisoquinolin-5-ol remain to be determined.
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it might be stable under various environmental conditions
Biochemical Analysis
Biochemical Properties
It is known that isoquinolines, a class of compounds to which 4-Bromoisoquinolin-5-ol belongs, are found in many natural products and synthetic pharmaceuticals . They interact with various enzymes, proteins, and other biomolecules, but the specific interactions of this compound are not yet documented.
Molecular Mechanism
It is synthesized via a palladium-catalysed electrocyclic reaction , but its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be studied.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoquinolin-5-ol typically involves the bromination of isoquinolin-5-ol. One common method is the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of palladium-catalyzed reactions has also been explored for the selective bromination of isoquinoline derivatives, providing an efficient route for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromoisoquinolin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form 4-bromoisoquinoline.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed:
Substitution Reactions: Various substituted isoquinolines depending on the nucleophile used.
Oxidation Reactions: Isoquinoline-5,6-dione.
Reduction Reactions: 4-Bromoisoquinoline.
Scientific Research Applications
4-Bromoisoquinolin-5-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinoline alkaloids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of dyes, pigments, and other materials with specific electronic properties.
Comparison with Similar Compounds
Isoquinolin-5-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloroisoquinolin-5-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Iodoisoquinolin-5-ol: Contains an iodine atom, which can influence its electronic properties and reactivity.
Uniqueness: 4-Bromoisoquinolin-5-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. Its specific electronic properties also make it valuable in the development of materials with unique characteristics.
Properties
IUPAC Name |
4-bromoisoquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-5-11-4-6-2-1-3-8(12)9(6)7/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYBHMHMRXOUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621089 | |
| Record name | 4-Bromoisoquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651310-41-7 | |
| Record name | 4-Bromoisoquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


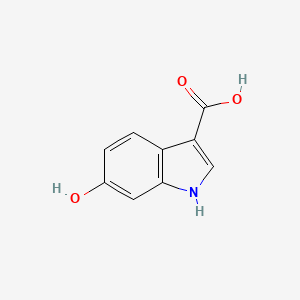
![6,7-Dihydro-4H-pyrano[4,3-D]1,3-thiazole-2-carboxylic acid](/img/structure/B1603644.png)
